Homofascaplysin C is primarily sourced from marine organisms, particularly certain species of sponges. These natural products have garnered interest due to their diverse biological activities, including anti-cancer properties.
Homofascaplysin C falls under the category of indole alkaloids. These compounds are characterized by the presence of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The specific structural features of homofascaplysin C distinguish it within this class, making it a subject of interest for synthetic and medicinal chemistry.
Methods
The synthesis of homofascaplysin C has been achieved through various methodologies, with recent advancements focusing on photocyclization and dehydrogenation reactions. A notable approach involves the use of α-diazoketones and indole derivatives, leading to high yields of the target compound.
Technical Details
The molecular structure of homofascaplysin C features a complex arrangement typical of indole alkaloids, including multiple fused rings that contribute to its stability and reactivity. The specific stereochemistry and substituents on the indole ring are crucial for its biological activity.
Homofascaplysin C participates in several chemical reactions that are essential for its synthesis and modification:
The synthesis often involves multi-step procedures where intermediates are carefully managed to ensure high yields and purity. For instance, initial cyclization followed by selective oxidation can yield different analogs with varied pharmacological profiles .
The mechanism by which homofascaplysin C exerts its biological effects is not fully elucidated but appears to involve interaction with cellular pathways related to cancer cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases involved in cell cycle regulation, leading to reduced tumor growth.
Homofascaplysin C has significant potential applications in scientific research:
Homofascaplysin C is a brominated marine alkaloid first isolated in 1990 from the Fijian sponge Fascaplysinopsis reticulata (originally identified as Fascaplysinopsis bergquist). Crews and colleagues identified this compound during a bioassay-guided fractionation of the sponge's methanolic extract, alongside its structural analogs homofascaplysin A, B, and the parent compound fascaplysin [1] [2]. The sponge specimens were collected via SCUBA at depths of 10–20 meters in the Benga Lagoon, Fiji, between 1985 and 1989. The isolation process involved sequential solvent partitioning (hexanes, CCl₄, dichloromethane) followed by repeated reversed-phase HPLC purification of the bioactive CCl₄ fraction [1] [3]. Homofascaplysin C has also been detected in other Indo-Pacific marine sponges, including specimens from the Xisha Islands (South China Sea), though at significantly lower concentrations than fascaplysin [6]. Its natural occurrence appears restricted to specific marine sponge genera within tropical reef ecosystems.
Table 1: Natural Occurrence of Homofascaplysin C
Source Organism | Location | Collection Depth | Year Reported |
---|---|---|---|
Fascaplysinopsis reticulata | Benga Lagoon, Fiji | 10–20 meters | 1990 |
Fascaplysinopsis sp. | Xisha Islands, South China Sea | Not specified | 2019 |
Homofascaplysin C belongs to the 12H-pyrido[1,2-a:3,4-b']diindole alkaloid family, characterized by a pentacyclic cationic backbone formed by the fusion of two indole units and a central pyridine ring [1] [5]. Its molecular formula is C₁₉H₁₂BrN₂O₂, distinguishing it from other homofascaplysins by a formyl (carbaldehyde) group at the C-9 position. This carbaldehyde functional group classifies it specifically as a carbaldehyde-substituted derivative within the broader fascaplysinoid alkaloids [3] [7]. The compound shares the core 12H-pyrido[1,2-a:3,4-b']diindole system with fascaplysin and homofascaplysins A/B but possesses unique oxidative modifications. Homofascaplysin C is biosynthetically derived from tryptophan or tryptamine precursors, likely through oxidative coupling and cyclization reactions analogous to fascaplysin biosynthesis, though its precise biosynthetic pathway remains unelucidated [3] [10].
The structure of homofascaplysin C features a planar, cationic pentacyclic core with a bromine atom at C-3 and a formyl group (–CHO) at C-9, confirmed through ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography of related analogs [3] [6]. Key structural attributes include:
Table 2: Key Functional Groups and Spectral Signatures of Homofascaplysin C
Functional Group | Position | ¹³C NMR Shift (ppm) | ¹H NMR Shift (ppm) | Role in Bioactivity |
---|---|---|---|---|
Carbaldehyde (CHO) | C-9 | ~192 | ~10.2 (s) | Electrophilic reactivity |
Bromine | C-3 | Not applicable | Not applicable | Enhanced cytotoxicity |
Pyridinium nitrogen | Central ring | Not applicable | Not applicable | DNA intercalation, solubility |
Indole NH | Multiple | Not applicable | ~11.0 (br s) | Hydrogen bonding |
Synthetic access to homofascaplysin C has been achieved through photocyclization of 3-acyl-2-chloro-1-[2-(indol-3-yl)ethyl]indoles, followed by oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [3]. This method overcomes limitations of earlier approaches that relied on Fischer cyclization or oxidative cleavage of ditryptophan derivatives, which suffered from low yields or toxic reagents [3] [7]. The synthetic challenges lie in regioselective bromination and stabilizing the C-9 aldehyde during synthesis.
Homofascaplysin C exhibits potent biological activities that underscore its significance in drug discovery:
Table 3: Biological Activities of Homofascaplysin C and Related Analogs
Activity | Model System | Potency (Homofascaplysin C) | Compared to Fascaplysin | Mechanistic Insight |
---|---|---|---|---|
Cytotoxicity | L-1210 leukemia cells | IC₅₀: 0.1–0.5 µM | Similar potency | CDK4 inhibition, ROS induction |
PTP1B Inhibition | Recombinant enzyme | IC₅₀: 7–15 µM | 2–3x more potent | Competitive inhibition at active site |
Antiplasmodial | P. falciparum K1 | IC₅₀: 50–100 ng/mL | ~2x less potent | Heme polymerization interference? |
Antibacterial | S. aureus | MIC: 12.5 µg/mL | 4–8x less potent | Weak FtsZ GTPase inhibition |
Structurally, the C-9 carbaldehyde enables rational drug design through condensation reactions to generate hydrazones, imines, or thiosemicarbazones, which can modulate bioavailability and target specificity [3] [10]. Current research focuses on leveraging this moiety to develop hybrid molecules with enhanced selectivity for oncology targets (e.g., CDK4, PTP1B) while minimizing DNA intercalation-driven toxicity [7] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2